![molecular formula C14H14Cl3NO B1405177 Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride CAS No. 543730-63-8](/img/structure/B1405177.png)
Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride is C14H14Cl3NO . Its molecular weight is 318.62 . For a detailed molecular structure, it would be best to refer to a molecule viewer or database with the CAS number 543730-63-8 .Physical And Chemical Properties Analysis
Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride has several physical and chemical properties that can be found in databases like ChemicalBook . These include its molecular structure, melting point, boiling point, density, and more .Scientific Research Applications
Pharmacological Properties
- Pharmacological Properties: This compound is a potent inhibitor of 5-hydroxytryptamine (5-HT) and noradrenaline reuptake into rat brain synaptosomes. Its inhibition of 5-HT uptake in vivo is evidenced by the potentiation of the behavioral effects of 5-hydroxytryptophan in rats and mice, as well as the blockade of p-chloroamphetamine-induced depletion of 5-HT in rats (Ferris et al., 1995).
Chemical Synthesis
- Synthesis of 4-Hydroxyproline: In the context of synthesizing 4-Hydroxyproline, reactions involving similar compounds (N-benzyl-, N-diphenylmethyl-, or N-(1-phenylpropyl)-α-methoxycarbonylmethanimine N-oxide) have been researched, leading to the synthesis of 4-hydroxyprolines (Hara, Inouye, & Kakisawa, 1981).
Structural Analysis
- Structural Analysis of Related Compounds: Studies involving 3,5-Dichloro-3',4'-dimethoxybiphenyl, a related compound, show the importance of π-π stacking interactions and the dihedral angles between benzene rings, which are crucial for understanding the structural properties of similar compounds (Dhakal, Parkin, & Lehmler, 2019).
Biological Evaluation
- Anticonvulsant Agents: Schiff bases of similar compounds have been synthesized and screened for anticonvulsant activity, indicating the potential medicinal applications of this class of chemicals (Pandey & Srivastava, 2011).
Corrosion Inhibition
- Corrosion Inhibition: Novel Bis Schiff’s Bases, related to this compound, have been evaluated as corrosion inhibitors for mild steel, showcasing an application in industrial chemistry (Singh & Quraishi, 2016).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-N-phenylmethoxymethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO.ClH/c15-13-7-6-12(8-14(13)16)9-17-18-10-11-4-2-1-3-5-11;/h1-8,17H,9-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHNOAQNZCSZHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CONCC2=CC(=C(C=C2)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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